molecular formula C14H18N2O3S B2971261 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-4-carboxamide CAS No. 2034613-81-3

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2971261
CAS RN: 2034613-81-3
M. Wt: 294.37
InChI Key: HNNBJMYWXZCRKH-UHFFFAOYSA-N
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Description

The compound “N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-4-carboxamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). It also has a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring and the thiophene ring in separate steps, followed by their connection via the pentyl chain. The hydroxy and carboxamide groups would likely be introduced in subsequent steps.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole and thiophene rings, as well as the hydroxy and carboxamide functional groups. These groups could potentially participate in various chemical reactions.


Chemical Reactions Analysis

The isoxazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and additions. The thiophene ring is relatively stable but can undergo electrophilic aromatic substitution. The hydroxy group can participate in reactions such as esterification, while the carboxamide group can undergo reactions such as hydrolysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydroxy group would likely make the compound polar and capable of forming hydrogen bonds, which could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

Studies on structurally similar compounds have focused on synthesis and characterization techniques. For example, research on the synthesis, characterization, and cytotoxicity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives highlights methodologies for developing compounds with potential biological activities (Hassan, Hafez, & Osman, 2014). These processes may be applicable to the compound , indicating the importance of synthetic strategies and structural analysis in drug development.

Biological Activity and Drug Development

Isoxazole compounds have been studied for their potential biological activities. For instance, the synthesis and characterization of isoxazole-containing sulfonamides revealed potent inhibitory properties against carbonic anhydrase II and VII, which are significant for developing treatments for conditions like glaucoma and neuropathic pain (Altug et al., 2017). This suggests that structurally related compounds, such as the one , could have similar research applications in exploring new therapeutic agents.

Antimicrobial and Antiviral Properties

Research on thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology indicated potential antibacterial and antifungal activities (Sowmya et al., 2018). These findings highlight the potential of isoxazole derivatives in antimicrobial research, suggesting possible applications for the specified compound in studying antimicrobial properties.

properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-10-12(9-16-19-10)14(18)15-6-4-11(5-7-17)13-3-2-8-20-13/h2-3,8-9,11,17H,4-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNBJMYWXZCRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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